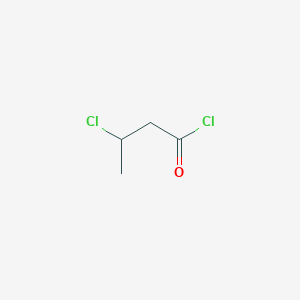

3-chlorobutanoyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorobutanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c1-3(5)2-4(6)7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATANUYPSKXKEDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457508 | |

| Record name | Butanoyl chloride, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951-11-7 | |

| Record name | Butanoyl chloride, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 3-Chlorobutanoyl Chloride

Introduction

3-Chlorobutanoyl chloride (CAS No. 1951-11-7) is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors.[1] Its structure is characterized by a reactive acyl chloride group and a secondary alkyl chloride on a four-carbon backbone, which also imparts chirality to the molecule. This unique combination of features makes it a versatile and valuable building block for complex organic synthesis. The high electrophilicity of the carbonyl carbon facilitates a range of nucleophilic acyl substitution reactions, while the chlorine atom at the C-3 position serves as a leaving group for nucleophilic substitution (Sₙ2) reactions, enabling carbon-carbon and carbon-heteroatom bond formation.[1]

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, detailed protocols for its synthesis and handling, an exploration of its reactivity, and a summary of its applications, particularly in the context of drug discovery and polymer science.

Core Physicochemical Properties

The physical properties of an acyl chloride are critical for its purification, handling, and reaction setup. While specific experimental data for this compound is not widely published, the properties of its close structural isomer, 4-chlorobutanoyl chloride, provide a reliable estimate for parameters such as boiling point and density.

| Property | Value / Description | Source(s) |

| CAS Number | 1951-11-7 | [2] |

| Molecular Formula | C₄H₆Cl₂O | [1][2] |

| Molecular Weight | 140.99 g/mol | [1][2] |

| Appearance | Colorless to light gold liquid (expected) | [3] |

| Boiling Point | ~173-174 °C (estimated from isomer) | |

| Density | ~1.26 g/mL at 25 °C (estimated from isomer) | |

| Refractive Index | ~1.461 at 20 °C (estimated from isomer) | |

| Solubility | Reacts violently with water and alcohols. Soluble in aprotic organic solvents (e.g., ethers, chlorinated hydrocarbons). | [1] |

Note: Boiling point, density, and refractive index are based on the reported values for the isomeric 4-chlorobutanoyl chloride (CAS 4635-59-0) and serve as a close approximation.

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the reaction of 3-chlorobutanoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This method is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.

Experimental Protocol: Synthesis via Thionyl Chloride

Causality: Thionyl chloride is an excellent choice for converting carboxylic acids to acyl chlorides. The reaction proceeds through a chlorosulfite intermediate, which then collapses to the acyl chloride, driven by the irreversible loss of gaseous SO₂ and HCl. This drives the equilibrium towards the product, typically resulting in high yields.

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gas.

-

Reagents: Charge the flask with 3-chlorobutanoic acid (1.0 eq). Under stirring, slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) can be added to accelerate the reaction.

-

Reaction: Gently heat the reaction mixture to reflux (approximately 80 °C) for 1-2 hours. The reaction is complete when the evolution of gas ceases.

-

Workup: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under atmospheric pressure.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product. The reduced pressure is crucial to lower the boiling point and prevent thermal decomposition.

Synthesis Workflow Diagram

Caption: General mechanism of nucleophilic acyl substitution.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Classification: It is classified as Skin Corrosion/Irritation, Category 1B. The primary hazard statement is H314: "Causes severe skin burns and eye damage". [2]* Hazards:

-

Corrosive: Causes immediate and severe burns upon contact with skin and eyes. [1] * Lachrymator: The vapor is highly irritating to the eyes and respiratory system. [1] * Water Reactive: Reacts with moisture in the air and violently with water to produce HCl gas. [1]* Handling Procedures:

-

Always handle in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), chemical safety goggles, a face shield, and a lab coat.

-

Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) when possible.

-

Have an appropriate spill kit and emergency eyewash/shower station readily accessible.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and incompatible substances like bases and alcohols. [4]Storage under an inert atmosphere at 2-8°C is recommended. [4]

Applications in Research and Development

The bifunctional nature of this compound makes it a strategic starting material in several fields.

-

Pharmaceutical Synthesis: It serves as a key intermediate for introducing the chlorobutanoyl moiety into larger molecules. While specific drug syntheses citing this exact compound are proprietary, its isomer, 4-chlorobutanoyl chloride, is used to prepare analogs of the antitumor antibiotic Mitomycin C and various enzyme inhibitors. [5]By analogy, this compound is a valuable precursor for creating libraries of chiral, functionalized molecules for drug screening and development.

-

Polymer Chemistry: Derivatives of this compound can be used as monomers or co-monomers in the synthesis of functional polymers. The presence of the chlorine atom can impart specific properties to the polymer, such as increased hydrolytic stability or a site for post-polymerization modification. [1]* Asymmetric Catalysis: The chiral center at C-3 allows for its use in the development of chiral ligands for asymmetric metal catalysis. Research has shown that palladium complexes with ligands derived from similar structures can achieve high enantioselectivity in cross-coupling reactions, a cornerstone of modern synthetic chemistry. [1]

Spectroscopic Characterization (Predicted)

While a public database of spectra for this compound is not readily available, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds. [6][7]

-

¹H NMR: The spectrum would show four distinct signals corresponding to the four different proton environments. The proton at C-3 (adjacent to the chlorine) would appear as a multiplet significantly downfield. The protons at C-2 (alpha to the carbonyl) would also be downfield and show coupling to the C-3 proton. The methyl protons at C-4 would be the most upfield signal, appearing as a doublet due to coupling with the C-3 proton.

-

¹³C NMR: The spectrum would display four signals for the four non-equivalent carbon atoms. [6] * C1 (Carbonyl): The most downfield signal, expected in the range of 170-175 ppm.

-

C3 (C-Cl): A downfield signal around 55-65 ppm due to the electronegative chlorine atom.

-

C2 (-CH₂-COCl): A signal around 45-55 ppm, shifted downfield by the adjacent carbonyl group.

-

C4 (Methyl): The most upfield signal, expected around 20-25 ppm.

-

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak would be a very strong, sharp C=O (carbonyl) stretch for the acyl chloride, typically found at a high wavenumber, around 1790-1815 cm⁻¹ . C-H stretching and bending vibrations would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks. A prominent fragment would be the loss of the chlorine atom from the acyl group (M-35/37), leading to the corresponding acylium ion.

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant potential for researchers in drug development and materials science. Its dual functionality as both an acylating agent and an alkylating agent, combined with its inherent chirality, provides a powerful platform for the synthesis of complex and high-value molecules. A thorough understanding of its physical properties, reactivity, and stringent safety requirements is paramount for its effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobutyryl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Butanoyl chloride, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chlorobenzyl chloride, 98%. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-butyryl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, July 26). The C-13 NMR spectrum of 1-chlorobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-chlorobutane. Retrieved from [Link]

Sources

- 1. Buy this compound | 1951-11-7 [smolecule.com]

- 2. This compound | C4H6Cl2O | CID 11171023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 1951-11-7|this compound|BLD Pharm [bldpharm.com]

- 5. 3-Chloro-butyryl chloride | C4H6Cl2O | CID 53660671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 3-Chlorobutanoyl Chloride for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Chiral Building Block

3-Chlorobutanoyl chloride (CAS No. 1951-11-7) is a bifunctional acyl chloride that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive acyl chloride group and a chlorine atom at the C-3 position, imparts a unique reactivity profile, making it a valuable intermediate for the construction of complex molecular architectures.[1] The presence of a stereocenter at the chlorinated carbon also opens avenues for its application in asymmetric synthesis, a critical aspect of modern drug development. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its nuanced reactivity and applications, with a focus on providing practical insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a reagent is paramount for its effective use in synthesis and for the accurate characterization of its reaction products.

Physical Properties

While experimental data for some physical properties of this compound are not extensively reported, its computed properties and data for its isomer, 4-chlorobutanoyl chloride, provide valuable estimates. It is a liquid at room temperature and should be handled with care due to its corrosive and lachrymatory nature.[1]

| Property | Value | Source |

| CAS Number | 1951-11-7 | [2] |

| Molecular Formula | C₄H₆Cl₂O | [2] |

| Molecular Weight | 140.99 g/mol | [2] |

| Appearance | Liquid | [3] |

| Boiling Point | 173-174 °C (for 4-chlorobutanoyl chloride) | [4] |

| Density | ~1.26 g/mL at 25 °C (for 4-chlorobutanoyl chloride) | |

| Refractive Index | ~1.461 (for 4-chlorobutanoyl chloride) | [4] |

Spectroscopic Characterization

The spectroscopic signature of this compound is key to its identification and to monitoring its reactions.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and methine protons. The protons on the carbon bearing the chlorine atom (C-3) and the methylene protons adjacent to the carbonyl group (C-2) will be deshielded and likely exhibit complex splitting patterns due to coupling with neighboring protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display four distinct resonances corresponding to the four carbon atoms in the molecule. The carbonyl carbon will appear at the lowest field (highest ppm), followed by the carbon attached to the chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band characteristic of the C=O stretch of the acyl chloride, typically in the region of 1780-1815 cm⁻¹. C-Cl stretching vibrations are also expected in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks, with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation will likely involve the loss of a chlorine radical and cleavage adjacent to the carbonyl group.

Synthesis and Purification: A Practical Approach

The most common and direct method for the synthesis of this compound is the chlorination of 3-chlorobutanoic acid.[5] Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Chlorobutanoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other inert solvent)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with aqueous sodium hydroxide) to neutralize the evolving HCl and SO₂ gases, add 3-chlorobutanoic acid (1.0 eq).

-

Add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of acid).

-

Slowly add thionyl chloride (1.5-2.0 eq) to the flask at room temperature with stirring. The addition is exothermic, and the rate should be controlled to maintain a gentle evolution of gas.

-

After the addition is complete, gently heat the reaction mixture to reflux (typically around 80 °C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The crude this compound is then purified by fractional distillation under vacuum. The boiling point will depend on the applied pressure.

Causality Behind Experimental Choices:

-

Thionyl Chloride: It is a preferred chlorinating agent as the byproducts, HCl and SO₂, are gaseous and can be easily removed from the reaction mixture, simplifying the workup.

-

DMF (catalyst): DMF catalyzes the reaction by forming a small amount of the Vilsmeier reagent, which is a more powerful acylating agent.

-

Reflux: Heating the reaction ensures it goes to completion in a reasonable timeframe.

-

Vacuum Distillation: Purification by distillation under reduced pressure is necessary to prevent decomposition of the product at its atmospheric boiling point.

Caption: Workflow for the synthesis and purification of this compound.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride carbonyl carbon.[1] It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Nucleophilic Acyl Substitution

The general mechanism involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the chloride leaving group, regenerating the carbonyl group.[1]

Caption: General mechanism of nucleophilic acyl substitution of this compound.

Key Reactions and Protocols

1. Esterification: The reaction with alcohols provides the corresponding 3-chlorobutanoate esters. These esters are valuable intermediates in their own right.

Experimental Protocol: Synthesis of Ethyl 3-chlorobutanoate

Materials:

-

This compound

-

Anhydrous ethanol

-

Pyridine or triethylamine (as a base)

-

Anhydrous diethyl ether (as a solvent)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous ethanol (1.2 eq) and pyridine (1.2 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred ethanol solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-chlorobutanoate.

-

Purify the product by vacuum distillation.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water, so anhydrous conditions are crucial to prevent hydrolysis to the carboxylic acid.

-

Base (Pyridine/Triethylamine): The reaction produces HCl as a byproduct. The base is necessary to neutralize the acid and drive the reaction to completion.

-

0 °C Addition: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and prevent side reactions.

2. Amidation: The reaction with primary or secondary amines yields 3-chlorobutanamides, which are precursors to various biologically active molecules.[6]

Experimental Protocol: Synthesis of N-Phenyl-3-chlorobutanamide

Materials:

-

This compound

-

Aniline

-

Triethylamine (as a base)

-

Anhydrous dichloromethane (DCM) (as a solvent)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred aniline solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Development and Advanced Synthesis

The dual reactivity of this compound makes it a powerful tool in the synthesis of pharmaceuticals and other complex organic molecules. While its isomer, 4-chlorobutanoyl chloride, is a known intermediate in the synthesis of the antidepressant vilazodone, the unique stereochemistry of this compound lends itself to other specialized applications.[7][8][9][10][11]

Stereoselective Synthesis

The chiral center at C-3 allows for the use of this compound in diastereoselective reactions, often employing chiral auxiliaries. Evans oxazolidinone auxiliaries are a prime example.[1] The attachment of this compound to an Evans auxiliary allows for highly controlled alkylation or aldol reactions at the C-2 position, setting the stereochemistry of two adjacent carbon atoms. The chlorine at C-3 can then be displaced or used in subsequent transformations.

Caption: Logical workflow for stereoselective alkylation using this compound and a chiral auxiliary.

Potential as a Precursor to Bioactive Scaffolds

The 3-chlorobutanoyl moiety can be incorporated into various molecular frameworks to explore their biological activity. For instance, the synthesis of novel amides and esters derived from this acyl chloride can generate libraries of compounds for screening in drug discovery programs. The chlorine atom provides a handle for further functionalization, such as in cross-coupling reactions or nucleophilic substitutions, to build molecular diversity.

Safety and Handling: A Self-Validating System of Precaution

As a reactive acyl chloride, this compound presents several hazards and must be handled with appropriate precautions to ensure a self-validating system of safety.

-

Corrosive: It can cause severe skin burns and eye damage.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

-

Lachrymator: The vapors are irritating to the eyes and respiratory system.[1] All manipulations should be performed in a well-ventilated chemical fume hood.

-

Reactive: It reacts violently with water, alcohols, and other nucleophilic reagents, releasing corrosive hydrogen chloride gas.[1] Ensure all glassware is dry and reactions are performed under an inert atmosphere where necessary.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The container should be tightly sealed to prevent exposure to moisture.

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

This compound is more than just a simple acyl chloride; it is a versatile and valuable building block for organic synthesis. Its bifunctional nature and inherent chirality provide chemists with a powerful tool for the construction of complex and stereochemically defined molecules. From its straightforward synthesis to its predictable yet nuanced reactivity, this reagent offers numerous opportunities for innovation in drug discovery and materials science. By understanding its properties and handling it with the necessary precautions, researchers can effectively harness the synthetic potential of this compound to advance their scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Improved method for synthesis of vilazodone hydrochloride. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). An investigation of the synthesis of vilazodone. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN107501159B - Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole. Google Patents.

-

Journal of Emerging Investigators. (2022). Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs. Journal of Emerging Investigators. Retrieved from [Link]

- Google Patents. (n.d.). US20140163227A2 - Process for preparing vilazodone hydrochloride. Google Patents.

-

ChemSynthesis. (2025). 4-chlorobutanoyl chloride. ChemSynthesis. Retrieved from [Link]

-

NIST. (n.d.). Butanoyl chloride, 3-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

- Google Patents. (n.d.). CN102267985B - The preparation method of vilazodone or its hydrochloride. Google Patents.

- Google Patents. (n.d.). US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates. Google Patents.

-

Justia Patents. (2020). synthesis of novel intermediate(s) for preparing rivastigmine. Justia Patents. Retrieved from [Link]

-

ResearchGate. (2025). Novel Convenient Synthesis of Rivastigmine. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. ResearchGate. Retrieved from [Link]

-

LookChem. (n.d.). This compound. LookChem. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-1-butanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). The C-13 NMR spectrum of 1-chlorobutane. Doc Brown's Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3-chlorobutanoate. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3-chlorobutanoate. National Institute of Standards and Technology. Retrieved from [Link]

-

Stenutz. (n.d.). 4-chlorobutanoyl chloride. Stenutz. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobutyryl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-chlorobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride. Google Patents.

-

Eureka | Patsnap. (n.d.). Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride. Eureka | Patsnap. Retrieved from [Link]

Sources

- 1. Buy this compound | 1951-11-7 [smolecule.com]

- 2. This compound | C4H6Cl2O | CID 11171023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. lookchem.com [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN107501159B - Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole - Google Patents [patents.google.com]

- 10. US20140163227A2 - Process for preparing vilazodone hydrochloride - Google Patents [patents.google.com]

- 11. CN102267985B - The preparation method of vilazodone or its hydrochloride - Google Patents [patents.google.com]

what is 3-chlorobutanoyl chloride

An In-Depth Technical Guide to 3-Chlorobutanoyl Chloride: Synthesis, Reactivity, and Applications

Introduction

This compound (CAS No. 1951-11-7) is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities.[1][2] Structurally, it possesses two distinct electrophilic centers: a highly reactive acyl chloride group and a secondary alkyl chloride at the C3 position. This dual reactivity allows for selective and sequential chemical transformations, making it a versatile building block for constructing complex molecular architectures.[2]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, established synthesis protocols, core reactivity and mechanistic principles, and its applications as a synthetic intermediate in pharmaceuticals, agrochemicals, and material science.[1] Furthermore, this document outlines critical safety protocols and expected spectroscopic signatures to ensure its safe handling and proper characterization in a laboratory setting.

Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's fundamental properties is paramount for its effective use in synthesis. The key identifying and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 1951-11-7 | [1][3][4][5] |

| Molecular Formula | C₄H₆Cl₂O | [1][3][4] |

| Molecular Weight | 140.99 g/mol | [1][3] |

| Canonical SMILES | CC(CC(=O)Cl)Cl | [1][3] |

| InChI Key | ATANUYPSKXKEDC-UHFFFAOYSA-N | [1][3] |

| Appearance | Liquid | [4] |

| Purity (Typical) | ≥95% | [4] |

| Synonyms | 3-chlorobutyryl chloride, Butanoyl chloride, 3-chloro- | [3][6] |

Synthesis and Purification

The most direct and widely employed method for synthesizing this compound is the chlorination of its corresponding carboxylic acid, 3-chlorobutanoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).[1][6] The choice of thionyl chloride is strategic; its reaction with the carboxylic acid produces gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, thereby driving the equilibrium towards the product according to Le Châtelier's principle.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via Thionyl Chloride

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ fumes).

-

Charging the Flask: To the flask, add 3-chlorobutanoic acid (1.0 eq).

-

Addition of Reagent: Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the flask at room temperature. The addition is often exothermic and may cause bubbling.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by taking small aliquots and analyzing via IR spectroscopy for the disappearance of the broad O-H stretch of the carboxylic acid.

-

Purification: After cooling the reaction mixture to room temperature, purify the crude this compound by fractional distillation under reduced pressure to remove any unreacted starting material and high-boiling impurities.

-

Characterization: Collect the fraction corresponding to pure this compound and confirm its identity and purity using NMR and IR spectroscopy.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its bifunctional nature, which allows for a variety of subsequent chemical modifications.[2]

Caption: Mechanism of ester formation via nucleophilic acyl substitution.

This reactivity is fundamental to its use in creating ester and amide linkages, which are prevalent in pharmacologically active molecules. [1]

Substitution at the C3 Position

The chlorine atom at the C3 position serves as a good leaving group, enabling nucleophilic substitution reactions, typically via an Sₙ2 pathway. [1]This allows for the introduction of various functional groups or the formation of new carbon-carbon bonds at a position beta to the carbonyl group. This sequential manipulation—first reacting at the acyl chloride and then at the alkyl chloride—is a powerful strategy for rapidly building molecular complexity from a simple starting material. [1]

Applications in Drug Development and Advanced Synthesis

This compound is a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals. [1][2]While specific, high-profile drug syntheses directly citing the 3-chloro isomer can be difficult to find in public literature, the utility of the closely related 4-chlorobutanoyl chloride scaffold is well-documented and serves as a strong proxy for its potential.

-

Pharmaceutical Intermediates: Analogs like 4-chlorobutanoyl chloride are used to prepare mitosene and mitosane analogues of the antitumor antibiotic Mitomycin C. []They are also used to synthesize butanamide derivatives that have shown potent inhibitory activity against enzymes like tyrosinase, which is relevant for developing depigmentation drugs. []* Polymer Chemistry: Derivatives of this compound can be used as monomers or co-monomers in the synthesis of functional polymers. The presence of the chlorine atom can impart specific properties, such as enhanced hydrolytic stability, to the final polymer. [1][2]* Catalysis: Research has suggested that this compound may function as a modifier for palladium complexes in hydrogenation reactions, potentially improving catalytic activity and selectivity. [1]

Spectroscopic Characterization

Authenticating the structure and purity of this compound is critical. While raw spectral data is best obtained from suppliers, the expected spectroscopic features are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A doublet around 1.6-1.8 ppm, integrating to 3H (the methyl group, -CH₃).

-

A multiplet around 3.0-3.3 ppm, integrating to 2H (the methylene group adjacent to the carbonyl, -CH₂-COCl).

-

A multiplet around 4.3-4.5 ppm, integrating to 1H (the methine proton attached to the chlorine, -CHCl-).

-

-

¹³C NMR: The ¹³C NMR spectrum should display four distinct signals corresponding to the four unique carbon atoms in the molecule (carbonyl carbon, CHCl, CH₂, CH₃).

-

IR Spectroscopy: The most characteristic feature in the infrared spectrum will be a very strong, sharp absorption band around 1790-1815 cm⁻¹ , which is indicative of the C=O stretch of an acyl chloride.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺). A key feature will be the characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent peaks at M, M+2, and M+4, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with stringent safety precautions. [1] Hazards Summary:

-

Corrosive (H314): Causes severe skin burns and eye damage upon contact. [3]* Lachrymator: Irritating to the respiratory tract and can cause tearing. [1]* Water Reactive: Reacts vigorously, potentially violently, with water, alcohols, and other protic solvents to release corrosive hydrochloric acid gas. [1]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors. [1]An eyewash station and safety shower must be readily accessible. [8]2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield. [8] * Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or Viton®).

-

Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. [8]3. Handling: Use only glass or Teflon-lined equipment. Avoid contact with skin, eyes, and clothing. [1]Keep away from water and incompatible materials such as bases, strong oxidizing agents, and alcohols. [8]4. Spills: In case of a small spill, absorb with an inert, dry material (e.g., vermiculite or sand) and place in a tightly sealed container for disposal. Do not use water.

-

Storage

Store in a cool, dry, well-ventilated area away from moisture and incompatible substances. [1][8]The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. [5]

References

-

This compound | C4H6Cl2O | CID 11171023 - PubChem, NIH. [Link]

-

This compound - LookChem. [Link]

-

3-Chloro-butyryl chloride | C4H6Cl2O | CID 53660671 - PubChem, NIH. [Link]

-

Material Safety Data Sheet - 3-Chlorobenzyl chloride, 98% - Cole-Parmer. [Link]

-

Safety Data Sheet - [Specific Chemical Name]. [Link]

-

3-METHYLBUTANOIC-ACID,CHLORIDE;ISOVALERIANSAEURECHLORID - SpectraBase. [Link]

-

Synthesis of 4-chlorobutyryl chloride - PrepChem.com. [Link]

Sources

- 1. Buy this compound | 1951-11-7 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C4H6Cl2O | CID 11171023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1951-11-7|this compound|BLD Pharm [bldpharm.com]

- 6. lookchem.com [lookchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

3-chlorobutanoyl chloride structure and properties

An In-Depth Technical Guide to 3-Chlorobutanoyl Chloride: Structure, Properties, and Synthetic Applications

Abstract

This compound is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Possessing two distinct reactive sites—a highly electrophilic acyl chloride and a secondary alkyl chloride at a chiral center—it serves as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its structural characteristics, physicochemical properties, and spectroscopic profile. It further details established synthetic methodologies, explores the mechanisms governing its reactivity, and highlights its critical applications in the development of pharmaceuticals, agrochemicals, and advanced materials. Emphasis is placed on safe handling protocols and strategic considerations for its use in stereoselective synthesis.

Introduction & Strategic Importance

This compound (CAS No. 1951-11-7) is a valuable intermediate whose strategic importance is derived from its dual functionality.[1] The molecule's architecture, featuring a four-carbon backbone with a chlorine atom at the C-3 position and a terminal acyl chloride group, allows for selective and sequential chemical transformations.[1][2]

The key structural features influencing its reactivity are:

-

Acyl Chloride Group: This functional group is a powerful acylating agent, highly susceptible to nucleophilic attack, enabling the facile formation of esters, amides, and other carboxylic acid derivatives.[1][3] The carbonyl carbon's electrophilicity is significantly enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms.[1]

-

C-3 Alkyl Chloride: The chlorine atom at the third carbon provides a second electrophilic site, susceptible to nucleophilic substitution, typically via an SN2 mechanism.[1][3][4] This allows for the introduction of a wide range of functional groups and the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Chiral Center: The C-3 carbon is a stereocenter, meaning this compound exists as a pair of enantiomers ((3R) and (3S)).[2] This chirality is a critical feature for applications in asymmetric synthesis, where precise stereochemical control is paramount, particularly in the development of pharmaceutical agents.[1][3]

This unique combination of reactive sites makes this compound an efficient tool for rapidly assembling densely functionalized molecular frameworks, underpinning its utility in drug discovery and process development.[3]

Physicochemical & Spectroscopic Profile

Chemical Identification

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2][3][5] |

| CAS Number | 1951-11-7 | [3][5][6][7] |

| Molecular Formula | C₄H₆Cl₂O | [3][5][6] |

| Synonyms | 3-chlorobutyryl chloride, Butanoyl chloride, 3-chloro- | [5][8] |

| Canonical SMILES | CC(CC(=O)Cl)Cl | [3][5] |

| InChI Key | ATANUYPSKXKEDC-UHFFFAOYSA-N | [1][2][3] |

Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 140.99 g/mol | [3][5][6][9] |

| Physical Form | Liquid | [7] |

| Complexity | 72.1 | [5][9] |

| Hydrogen Bond Donor Count | 0 | [8][9] |

| Hydrogen Bond Acceptor Count | 1 | [8][9] |

| Rotatable Bond Count | 2 | [8][9] |

Spectroscopic Data Interpretation

-

¹H NMR: The proton spectrum is expected to show three distinct signals:

-

A doublet corresponding to the three methyl (CH₃) protons adjacent to the chiral center.

-

A multiplet for the single proton on the chiral carbon (C-3), split by both the methyl and methylene protons.

-

A multiplet for the two methylene (CH₂) protons at C-2, which are diastereotopic due to the adjacent chiral center, potentially leading to complex splitting.

-

-

¹³C NMR: The carbon spectrum should display four signals corresponding to the four unique carbon atoms: the methyl carbon, the C-3 methine, the C-2 methylene, and the highly deshielded carbonyl carbon of the acyl chloride.

-

Infrared (IR) Spectroscopy: A very strong, sharp absorption band is expected in the range of 1780-1815 cm⁻¹, which is characteristic of the C=O stretch in an acyl chloride. C-Cl stretching bands would appear in the fingerprint region (600-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) cluster with characteristic isotopic patterns for two chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation pathways would include the loss of a chlorine radical (•Cl) from the acyl chloride and McLafferty rearrangement.

Synthesis & Manufacturing Considerations

Established Synthetic Routes

The most prevalent laboratory and industrial synthesis of this compound involves the reaction of a suitable carboxylic acid precursor with a chlorinating agent.

-

From 3-Chlorobutanoic Acid: The most direct method is the conversion of 3-chlorobutanoic acid using thionyl chloride (SOCl₂). This reaction is efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[10]

-

From Butyric Acid: A two-step, one-pot approach can also be employed where butyric acid is first chlorinated, followed by conversion to the acyl chloride using an excess of thionyl chloride.[3]

A less common but viable route involves the addition of hydrogen chloride across the double bond of crotonyl chloride.[2]

Caption: Common synthesis route via thionyl chloride.

Experimental Protocol: Synthesis from 3-Chlorobutanoic Acid

This protocol describes a representative laboratory-scale synthesis. Causality: Thionyl chloride is an excellent reagent because its reaction with the carboxylic acid produces gaseous byproducts that are easily removed, simplifying purification. A catalytic amount of DMF is often added to form the Vilsmeier reagent in situ, which accelerates the reaction.

Materials:

-

3-Chlorobutanoic acid

-

Thionyl chloride (SOCl₂, ~1.5-2.0 equivalents)

-

Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask with reflux condenser and gas trap (containing NaOH solution to neutralize HCl and SO₂)

Procedure:

-

Setup: In a well-ventilated fume hood, charge a dry round-bottom flask with 3-chlorobutanoic acid. Equip the flask with a magnetic stirrer, a reflux condenser, and a gas outlet leading to a sodium hydroxide trap.

-

Reagent Addition: Slowly add thionyl chloride (1.5-2.0 equivalents) to the flask at room temperature with constant stirring. Add a few drops of DMF as a catalyst.

-

Reaction: Gently heat the mixture to reflux (approximately 80°C) for 1-2 hours. The reaction is complete when the evolution of gaseous byproducts (HCl and SO₂) ceases.

-

Workup & Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

Final Product: The crude this compound is then purified by fractional distillation to yield the final product.

Chemical Reactivity & Mechanistic Pathways

The Duality of Electrophilic Centers

The synthetic utility of this compound stems from the differential reactivity of its two electrophilic centers. The acyl chloride carbon is significantly more electrophilic and reactive than the C-3 carbon. This allows for selective reactions; strong nucleophiles will typically react first at the acyl chloride, while subsequent reactions can be targeted at the C-3 position.

Nucleophilic Acyl Substitution

This is the hallmark reaction of the acyl chloride moiety. The reaction proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate.[3]

Caption: General mechanism for nucleophilic acyl substitution.

-

Esterification: Reaction with alcohols yields the corresponding 3-chloro-butanoate esters.[1][3] This reaction is often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[1]

-

Amidation: Reaction with primary or secondary amines produces 3-chlorobutanamides.[1][3] Typically, two equivalents of the amine are used: one as the nucleophile and one to neutralize the HCl formed.

SN2 Reactions at the C-3 Position

The secondary chloride at C-3 can be displaced by a variety of nucleophiles. This SN2 reaction allows for the introduction of functionalities such as azides, cyanides, or thiols, or for the formation of C-C bonds using organometallic reagents or stabilized carbanions.[1][3] The success of this step often depends on the nucleophile's strength and the reaction conditions, as elimination (E2) can be a competing pathway.

Applications in Stereoselective Synthesis

The chiral nature of this compound is a powerful tool for asymmetric synthesis. When reacted with a chiral auxiliary, two diastereomers can be formed. These can often be separated, or the chiral auxiliary can direct subsequent reactions to occur on a specific face of the molecule. This strategy is crucial for building stereochemically complex molecules, such as active pharmaceutical ingredients.[3] Furthermore, the chlorine at C-3 increases the kinetic acidity of the α-methylene protons, allowing for enolate formation under milder conditions than its non-chlorinated analog.[3]

Applications in Research & Development

This compound is a key building block across several industries.

-

Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][3] While direct examples are often proprietary, its structural motif is integral to creating complex heterocyclic systems and functionalized side chains in bioactive molecules.[1]

-

Agrochemical Production: The compound is a precursor for various agrochemical formulations, including pesticides and herbicides, where the chloro-substituted butanoyl moiety is incorporated into the final active ingredient.[1][3][11]

-

Materials Science: Derivatives of this compound are used in polymer chemistry. The reactive sites can be used to synthesize functional monomers or to modify existing polymers, imparting specific properties like improved thermal stability or flame retardancy.[1][3]

Safety, Handling, and Storage

Hazard Identification

This compound is a hazardous and highly reactive substance.[3]

-

GHS Classification: It is classified as Skin Corrosion/Irritation, Category 1B (H314) , meaning it causes severe skin burns and eye damage.[5]

-

Corrosive & Lachrymatory: The compound and its vapors are corrosive to the skin, eyes, and respiratory tract.[3][5] It is a lachrymator, causing tearing upon exposure.[3]

-

Water Reactive: It reacts violently with water and other protic solvents (like alcohols) to release corrosive hydrogen chloride gas.[3][12]

Recommended Handling Protocol

All manipulations must be conducted with stringent safety measures.

-

Engineering Controls: Work exclusively within a certified chemical fume hood with a high airflow rate to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

-

Chemical-resistant gloves (e.g., butyl rubber or Viton).

-

Chemical splash goggles and a full-face shield.

-

A flame-resistant lab coat.

-

-

Dispensing: Use syringes or cannulas for transferring the liquid to avoid exposure to air and moisture.

-

Spill & Emergency: Keep a spill kit readily available. A neutralizer for acid chlorides, such as sodium bicarbonate or a commercial spill absorbent, should be on hand. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[13]

Storage & Stability

Proper storage is critical to maintain the compound's integrity and ensure safety.

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[3][12]

-

Atmosphere: It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[6]

-

Container: Use a tightly sealed, corrosion-resistant container, such as a glass bottle with a secure cap.[3]

Conclusion & Future Outlook

This compound is a potent and versatile chemical intermediate, distinguished by its dual electrophilic nature and inherent chirality. Its ability to undergo sequential, controlled reactions makes it an invaluable tool in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. While its reactivity demands rigorous safety protocols, its strategic utility is undisputed.

Future research will likely focus on expanding its application in enantioselective catalysis and developing more sustainable, continuous-flow synthesis methods to improve production efficiency and safety. As the demand for stereochemically pure and complex molecules grows, the importance of foundational building blocks like this compound will continue to increase.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound (1951-11-7) for sale [vulcanchem.com]

- 3. Buy this compound | 1951-11-7 [smolecule.com]

- 4. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 5. This compound | C4H6Cl2O | CID 11171023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1951-11-7|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. lookchem.com [lookchem.com]

- 9. 3-Chloro-butyryl chloride | C4H6Cl2O | CID 53660671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Regioselective Synthesis of 3-Chlorobutanoyl Chloride from Butyric Acid Precursors

Abstract

3-Chlorobutanoyl chloride is a highly valuable bifunctional reagent in organic synthesis, serving as a critical building block for a wide array of pharmaceutical and agrochemical compounds. Its utility stems from the presence of two distinct electrophilic sites: a highly reactive acyl chloride and a secondary alkyl chloride. This guide provides an in-depth technical overview of a robust and regioselective synthetic strategy starting from precursors of butyric acid. Direct chlorination of butyric acid presents significant regiochemical challenges. Therefore, this document details a scientifically sound two-step approach: the synthesis of the key intermediate, 3-chlorobutanoic acid, via the hydrochlorination of crotonic acid, followed by its efficient conversion to the target acyl chloride using thionyl chloride. The causality behind experimental choices, detailed protocols, reaction mechanisms, and critical safety considerations are thoroughly discussed to ensure scientific integrity and practical applicability.

Strategic Analysis: The Challenge of Regioselectivity

The direct conversion of butyric acid to this compound in a single step is synthetically challenging. Standard chlorination methods for carboxylic acids are not suitable for achieving the desired β-chlorination.

-

Radical Halogenation: Free-radical chlorination of the alkyl chain is notoriously unselective and would result in a difficult-to-separate mixture of α-, β-, and γ-chloro isomers.

-

Hell-Volhard-Zelinsky (HVZ) Reaction: This classic method for halogenating carboxylic acids proceeds via an acyl halide and its enol tautomer, leading exclusively to halogenation at the α-position.

Consequently, a more strategic, multi-step approach is required to ensure the precise installation of the chlorine atom at the C-3 position. The most logical and controllable pathway involves the synthesis of a C-3 chlorinated precursor, 3-chlorobutanoic acid, which can then be readily converted to the target acyl chloride.

This guide focuses on a validated two-part synthesis:

-

Part I: Synthesis of 3-Chlorobutanoic Acid from Crotonic Acid.

-

Part II: Conversion of 3-Chlorobutanoic Acid to this compound.

Part I: Synthesis of the Key Intermediate: 3-Chlorobutanoic Acid

The most reliable method to synthesize 3-chlorobutanoic acid is through the electrophilic addition of hydrogen chloride (HCl) to the carbon-carbon double bond of crotonic acid (but-2-enoic acid). Crotonic acid is a readily available commodity chemical, often produced by the oxidation of crotonaldehyde.[1][2]

Mechanistic Rationale: Markovnikov's Rule

The hydrochlorination of an unsymmetrical alkene, such as crotonic acid, is governed by Markovnikov's rule.[3][4] The reaction proceeds through the formation of the most stable carbocation intermediate.[5][6]

-

Protonation: The π-electrons of the alkene double bond act as a nucleophile, attacking the electrophilic proton of HCl. Protonation can occur at either C-2 or C-3.

-

Carbocation Formation:

-

Protonation at C-2 would generate a carbocation at C-3 (a secondary carbocation).

-

Protonation at C-3 would generate a carbocation at C-2. This carbocation is adjacent to the electron-withdrawing carboxylic acid group, which destabilizes the positive charge.

-

-

Nucleophilic Attack: The more stable secondary carbocation at the C-3 position is preferentially formed. This intermediate is then rapidly attacked by the chloride ion (Cl⁻) nucleophile to yield the final product, 3-chlorobutanoic acid.[7]

Experimental Protocol: Hydrochlorination of Crotonic Acid

This protocol describes the synthesis of 3-chlorobutanoic acid by bubbling hydrogen chloride gas through a solution of crotonic acid.

Materials & Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser and gas inlet tube

-

Magnetic stirrer and heating mantle

-

Source of anhydrous hydrogen chloride gas

-

Crotonic acid

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-neck round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a reflux condenser topped with a drying tube (e.g., filled with calcium chloride).

-

Reagent Charging: Dissolve crotonic acid (1.0 eq) in a suitable anhydrous solvent.

-

Reaction: Cool the flask in an ice bath. Slowly bubble anhydrous HCl gas through the stirred solution. The reaction is exothermic and should be monitored.

-

Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the disappearance of the vinyl protons of crotonic acid.

-

Work-up: Once the reaction is complete, stop the HCl gas flow and purge the system with an inert gas (e.g., nitrogen) to remove excess HCl.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is often an oil.

-

Purification: The crude 3-chlorobutanoic acid can be purified by vacuum distillation if necessary.

Data Summary: Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Crotonic Acid | 1.0 molar equivalent | Limiting reagent. |

| Hydrogen Chloride | Excess (bubbled) | Used in excess to drive the reaction to completion. |

| Temperature | 0 °C to room temp. | Controls the exothermicity of the reaction. |

| Solvent | Anhydrous Dichloromethane | Inert solvent to dissolve the starting material. |

| Reaction Time | 2-6 hours | Varies based on scale and efficiency of gas dispersion. |

| Expected Yield | > 90% | Typically a high-yielding reaction. |

Part II: Synthesis of this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is the most common and efficient method for this purpose.

Reagent Selection: The Superiority of Thionyl Chloride

While other chlorinating agents like phosphorus trichloride (PCl₃) and oxalyl chloride can be used, thionyl chloride is often preferred for several reasons:[8]

-

Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[9] Both are gases, which can be easily removed from the reaction mixture by purging or during distillation, simplifying the purification of the final product.

-

High Reactivity: The reaction is generally clean and proceeds to high yields under relatively mild conditions (reflux).

-

Irreversibility: The evolution of gaseous byproducts drives the reaction equilibrium towards the product side, making the conversion essentially irreversible.[8]

Mechanism of Action: Nucleophilic Acyl Substitution

The reaction of 3-chlorobutanoic acid with thionyl chloride is a classic example of nucleophilic acyl substitution. The hydroxyl group of the carboxylic acid is converted into a superior leaving group.[10][11]

-

Activation: The lone pair of electrons on the carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: A protonated chlorosulfite intermediate is formed.

-

Leaving Group Expulsion: A chloride ion is expelled from the sulfur atom.

-

Nucleophilic Attack: The generated chloride ion acts as a nucleophile and attacks the electrophilic carbonyl carbon.

-

Product Formation: A tetrahedral intermediate is formed, which then collapses. The chlorosulfite group departs, decomposing into gaseous SO₂ and HCl, yielding the final this compound.[8][9][12]

Caption: Mechanism of Acyl Chloride formation using Thionyl Chloride.

Detailed Experimental Protocol

This protocol must be conducted in a well-ventilated fume hood due to the toxic and corrosive nature of the reagents and byproducts.

Materials & Equipment:

-

Dry three-neck round-bottom flask

-

Reflux condenser with a gas trap (e.g., bubbler connected to a sodium hydroxide solution)

-

Dropping funnel

-

Magnetic stirrer and heating mantle

-

3-chlorobutanoic acid

-

Thionyl chloride (SOCl₂)

-

Apparatus for fractional distillation under reduced pressure

Procedure:

-

Reaction Setup: Assemble a dry three-neck flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The top of the condenser must be connected via tubing to a gas trap to neutralize the evolving HCl and SO₂ gases.

-

Reagent Charging: Place 3-chlorobutanoic acid (1.0 eq) into the flask. If desired, an anhydrous solvent like toluene can be used, although the reaction often works well neat.

-

Addition of SOCl₂: Slowly add thionyl chloride (typically 1.2-1.5 eq) to the carboxylic acid via the dropping funnel. The reaction may be exothermic and gas evolution will be observed.

-

Heating: After the addition is complete, gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) using a heating mantle. Maintain reflux until gas evolution ceases (typically 1-3 hours). This indicates the completion of the reaction.

-

Removal of Excess SOCl₂: Allow the mixture to cool. Excess thionyl chloride can be removed by distillation at atmospheric pressure.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the product.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₆Cl₂O | [13][14] |

| Molecular Weight | 140.99 g/mol | [13][14][15] |

| Appearance | Colorless liquid | |

| Boiling Point | ~79 °C at 20 mmHg (approx.) | |

| Density | ~1.25 g/cm³ (approx.) | |

| CAS Number | 1951-11-7 | [13][14][16] |

Critical Safety & Handling Protocols

Adherence to strict safety protocols is paramount when handling the hazardous chemicals involved in this synthesis.

Table 2: Hazard Summary and Handling Precautions

| Chemical | Key Hazards | Required Precautions |

| **Thionyl Chloride (SOCl₂) ** | - Toxic if inhaled, corrosive, causes severe skin burns and eye damage.[17] - Reacts violently with water, releasing toxic gases (HCl, SO₂).[17][18] | - Handle only in a well-ventilated chemical fume hood.[19] - Wear appropriate PPE: chemical splash goggles, face shield, acid-resistant gloves (e.g., neoprene), and a lab coat.[19][20] - Keep away from water and moisture.[19] - Use a gas trap with a basic solution (e.g., NaOH) to neutralize evolved gases. |

| This compound | - Causes severe skin burns and eye damage.[13] - Lachrymator (causes tearing).[14] - Reacts with water/moisture to produce HCl.[14] | - Handle in a fume hood.[14] - Wear standard PPE (gloves, goggles, lab coat). - Store in a tightly sealed container in a cool, dry place under an inert atmosphere if possible. |

| Hydrogen Chloride (HCl) | - Toxic and corrosive gas.[18] | - Ensure the gas trap is functioning correctly throughout the reaction. - Have emergency access to a safety shower and eyewash station.[21] |

Conclusion

The synthesis of this compound from butyric acid is most effectively and selectively achieved through a two-step process. The initial challenge of regioselectivity is overcome by synthesizing the 3-chlorobutanoic acid intermediate, for which the hydrochlorination of crotonic acid is a reliable method. The subsequent conversion of this intermediate to the final acyl chloride product is efficiently accomplished using thionyl chloride. This method provides high yields and simplifies product purification due to the formation of gaseous byproducts. By understanding the underlying mechanisms and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers can confidently and safely produce this versatile and valuable synthetic building block.

References

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

-

Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

LANXESS. (2015). Product Safety Assessment: Thionyl chloride. [Link]

-

New Jersey Department of Health. (2000). Hazard Summary: Thionyl Chloride. [Link]

-

Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

-

PubChem. 3-Chloro-butyryl chloride. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. Markovnikov's Rule. [Link]

-

Study.com. What is Markovnikov's rule?. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ashenhurst, J. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. [Link]

-

PubChem. (Z)-2-(chloromethyl)but-2-enoic acid. National Center for Biotechnology Information. [Link]

-

Allen Career Institute. Do the following conversion... 2-chlorobutanoic acid to 3-chlorobutanoic acid. [Link]

-

Organic Syntheses. 3-methylheptanoic acid. [Link]

-

SATHEE CUET. Markovnikov's Rule. [Link]

-

MCC Organic Chemistry. Orientation of Electrophilic Additions: Markovnikov's Rule. [Link]

-

Chemistry Steps. Reaction of Alkenes With HCl, HBr, and HI. [Link]

-

Dumesic, J. A., et al. (2017). Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives. PMC - NIH. [Link]

-

Study.com. Carboxylic Acid to Acid Chloride Exam Prep. [Link]

-

Khan Academy. Hydrohalogenation. [Link]

- Google Patents. (2003). Method for preparing crotonic acid.

-

Penn State Research Database. Hydrochlorination of Alkenes. [Link]

Sources

- 1. CN1415594A - Method for preparing crotonic acid - Google Patents [patents.google.com]

- 2. How is Crotonic acid produced?_Chemicalbook [chemicalbook.com]

- 3. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]

- 4. SATHEE CUET: Markovnikov'S Rule [cuet.iitk.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reaction of Alkenes With HCl, HBr, and HI - Chemistry Steps [chemistrysteps.com]

- 7. Orientation of Electrophilic Additions: Markovnikov’s Rule | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 13. This compound | C4H6Cl2O | CID 11171023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Buy this compound | 1951-11-7 [smolecule.com]

- 15. 3-Chloro-butyryl chloride | C4H6Cl2O | CID 53660671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1951-11-7|this compound|BLD Pharm [bldpharm.com]

- 17. westliberty.edu [westliberty.edu]

- 18. lanxess.com [lanxess.com]

- 19. nj.gov [nj.gov]

- 20. carlroth.com:443 [carlroth.com:443]

- 21. actylislab.com [actylislab.com]

A Technical Guide to 3-Chlorobutanoyl Chloride: Synthesis, Reactivity, and Applications for Advanced Chemical Synthesis

Executive Summary

3-Chlorobutanoyl chloride is a bifunctional organic compound of significant interest to researchers and process chemists in the pharmaceutical and agrochemical industries. Possessing two distinct electrophilic centers—a highly reactive acyl chloride and a secondary alkyl chloride—it serves as a versatile building block for constructing complex molecular architectures. Its utility is further enhanced by the presence of a stereocenter at the C-3 position, opening avenues for stereoselective transformations. This guide provides an in-depth analysis of its chemical identity, synthesis protocols, fundamental reactivity, advanced applications in stereocontrolled synthesis, and critical safety protocols for its handling and storage. The content herein is curated for professionals engaged in drug discovery, process development, and materials science, offering both foundational knowledge and field-proven insights into leveraging this reagent's unique chemical properties.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical reagent is paramount for reproducible and safe experimentation. This compound is systematically named according to IUPAC nomenclature, which defines its structure as a four-carbon acyl chloride with a chlorine substituent at the third carbon position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1951-11-7 | [1][2] |

| Molecular Formula | C₄H₆Cl₂O | [1][2][3] |

| Molecular Weight | 140.99 g/mol | [1][2][4] |

| Canonical SMILES | CC(CC(=O)Cl)Cl | [1][2][3] |

| InChI Key | ATANUYPSKXKEDC-UHFFFAOYSA-N | [1][2][3] |

| Synonyms | 3-chlorobutyryl chloride, Butanoyl chloride, 3-chloro- | [2][5] |

The structure contains a chiral center at the C-3 carbon, meaning it exists as a pair of enantiomers: (3R)-3-chlorobutanoyl chloride and (3S)-3-chlorobutanoyl chloride.[6] The stereochemistry is a critical consideration in pharmaceutical synthesis, where biological activity is often enantiomer-specific.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Butanoic Acid

This protocol describes a representative laboratory procedure. All operations must be performed in a certified fume hood by trained personnel.

-

Materials:

-

Butanoic acid

-

Thionyl chloride (SOCl₂), ~2.0 equivalents

-

N,N-dimethylformamide (DMF), catalytic amount (e.g., 3-4 drops)

-

Round-bottom flask, reflux condenser, gas outlet with a trap (for HCl and SO₂), heating mantle, and magnetic stirrer.

-

Distillation apparatus.

-

-

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stir bar, and attach a reflux condenser. The top of the condenser should be fitted with a gas outlet tube directed to a basic solution (e.g., NaOH) trap to neutralize the evolving HCl and SO₂ gases.

-

Charging Reagents: Charge the flask with butanoic acid. Begin stirring and slowly add thionyl chloride (2.0 equivalents) dropwise via an addition funnel at room temperature. The reaction is exothermic and will generate gas.

-

Catalysis: Add a few drops of DMF to the mixture.

-

Reaction: Gently heat the reaction mixture to a controlled reflux (approximately 80°C) for 1-2 hours. [7]The reaction is considered complete when the evolution of gas ceases.

-

Purification (Work-up):

-

Allow the mixture to cool to room temperature.

-

Remove the excess, unreacted thionyl chloride by distillation under reduced pressure. Thionyl chloride has a boiling point of 76°C.

-

The remaining crude product, this compound, is then purified by fractional distillation to yield the final product.

-

-

Core Reactivity and Synthetic Utility

The synthetic power of this compound stems from its bifunctional nature, enabling sequential and site-selective reactions.

Nucleophilic Acyl Substitution

The acyl chloride is a highly activated carbonyl group, making it extremely susceptible to nucleophilic attack. This is its most common mode of reactivity.

-

Mechanism: The reaction proceeds via a classic nucleophilic addition-elimination mechanism. A nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion—an excellent leaving group—to regenerate the carbonyl and form the final product (an ester or amide). [1]

Caption: Mechanism of nucleophilic acyl substitution.

-

Applications: This reactivity is fundamental for introducing the butanoyl fragment into molecules, a key step in the synthesis of many pharmaceutical and agrochemical agents. [1][4]

Nucleophilic Substitution at C-3 (Sₙ2)

The secondary chloride at the C-3 position is also an electrophilic site, susceptible to Sₙ2 displacement by various nucleophiles. [1][6]This allows for the introduction of new functional groups at the β-position relative to the original carbonyl. The ability to perform this reaction sequentially after an initial acylation reaction makes this compound a powerful tool for rapidly building molecular complexity. [1]

Advanced Stereoselective Applications

For advanced drug development, controlling stereochemistry is crucial. This compound can be coupled with chiral auxiliaries (e.g., Evans oxazolidinones). [1]The auxiliary directs the stereochemical outcome of subsequent reactions, such as enolate alkylation, before being cleaved to reveal a chiral product. The presence of the C-3 chlorine atom has been noted to increase the kinetic acidity of the α-methylene protons, which facilitates enolate formation under milder basic conditions compared to unsubstituted butanoyl analogues. [1]This subtle electronic effect provides a significant practical advantage in designing delicate, multi-step synthetic sequences.

Safety, Handling, and Storage

This compound is a hazardous substance that demands strict adherence to safety protocols.

Hazard Identification

-

GHS Classification: H314 - Causes severe skin burns and eye damage. [2]It is classified as Skin Corrosion Category 1B. [2]* Other Hazards: It is a lachrymator (irritates eyes and causes tearing) and reacts violently with water, releasing corrosive hydrogen chloride gas. [1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood. [1]An eyewash station and safety shower must be readily accessible. [8]* Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. [8] * Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is necessary. [8]

-

Storage and Disposal

-